molecular formula C11H11BrN2O B12927426 6-Bromo-1-propylcinnolin-4(1H)-one CAS No. 61588-18-9

6-Bromo-1-propylcinnolin-4(1H)-one

Cat. No.: B12927426
CAS No.: 61588-18-9
M. Wt: 267.12 g/mol
InChI Key: ILCPVXUPRQOWMN-UHFFFAOYSA-N
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Description

6-Bromo-1-propylcinnolin-4(1H)-one (CAS 404897-84-3) is a brominated cinnoline derivative characterized by a propyl substituent at the 1-position and a bromine atom at the 6-position of the cinnolin-4(1H)-one scaffold. Cinnoline derivatives are nitrogen-containing heterocycles with two adjacent nitrogen atoms, conferring unique electronic and steric properties. This compound is synthesized for applications in medicinal chemistry and materials science, where its bromine substituent enhances electrophilic reactivity, and the propyl group modulates lipophilicity .

Properties

CAS No.

61588-18-9

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

6-bromo-1-propylcinnolin-4-one

InChI

InChI=1S/C11H11BrN2O/c1-2-5-14-10-4-3-8(12)6-9(10)11(15)7-13-14/h3-4,6-7H,2,5H2,1H3

InChI Key

ILCPVXUPRQOWMN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=O)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-propylcinnolin-4(1H)-one typically involves the bromination of a cinnoline precursor followed by the introduction of a propyl group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The propyl group can be introduced via alkylation using propyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and alkylation reactions, optimized for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-propylcinnolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

  • Electron-Withdrawing Groups (Br vs. Cl) : Bromine at position 6 induces greater deshielding in neighboring protons compared to chlorine, as observed in NMR studies of related brominated heterocycles . This enhances electrophilic substitution reactivity.

  • Alkyl Chains (Propyl vs. Methyl) : The propyl group at position 1 increases lipophilicity (logP ≈ 2.8 estimated) compared to methyl (logP ≈ 1.5), influencing solubility and membrane permeability in biological systems .
  • Polar Substituents (SO₂Me): The methylsulfonyl group in 1-Methyl-3-(methylsulfonyl)cinnolin-4(1H)-one improves aqueous solubility but may sterically hinder interactions in enzyme-binding pockets .

Structural and Crystallographic Insights

Crystallographic data for cinnoline derivatives are typically resolved using programs like SHELXL and WinGX . While specific data for this compound are unavailable, analogs such as 3-Phenylcinnoline-4-carbonitrile (CAS 16401-54-0) exhibit planar heterocyclic cores with substituent-dependent packing motifs .

Biological Activity

6-Bromo-1-propylcinnolin-4(1H)-one (CAS No. 61588-18-9) is a compound belonging to the cinnolin class of heterocyclic compounds. Its unique structure, characterized by a bromine atom and a propyl group attached to the cinnolin moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H11_{11}BrN2_2O
  • Molecular Weight : 267.12 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 6-position and a propyl group at the 1-position of the cinnolin ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly K562 (human leukemia) cells.

Table 1: Effects on K562 Cell Viability

TreatmentCell Viability (%)Apoptosis Induction (%)
Control1000
Compound (10 µM)8020
Compound (50 µM)6050
Compound (100 µM)3080

The data suggest a dose-dependent response where higher concentrations lead to increased apoptosis rates, as evidenced by assays measuring caspase activation and phosphatidylserine exposure.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 in activated immune cells.

Table 2: IL-6 Inhibition Assay Results

TreatmentIL-6 Concentration (pg/mL)
Control200
Compound (10 µM)150
Compound (50 µM)100
Compound (100 µM)50

The results indicate that higher concentrations of the compound significantly reduce IL-6 levels, suggesting its potential utility in treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64

These findings suggest that while the compound may not be highly potent as an antimicrobial agent, it possesses sufficient activity to warrant further investigation.

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